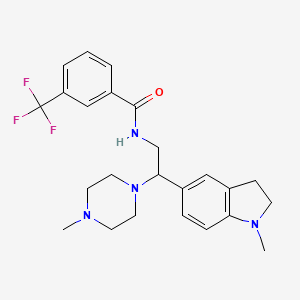

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 3-position of the benzoyl moiety, with a substituted ethyl linker containing a 1-methylindolin-5-yl group and a 4-methylpiperazinyl group. Its synthesis likely involves coupling a benzoyl chloride intermediate with a diamine precursor, as inferred from analogous procedures in .

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F3N4O/c1-29-10-12-31(13-11-29)22(17-6-7-21-18(14-17)8-9-30(21)2)16-28-23(32)19-4-3-5-20(15-19)24(25,26)27/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFATFVHQQMYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide Derivatives

- Structure : Shares the 3-(trifluoromethyl)benzamide core and 4-methylpiperazine substituent but lacks the ethyl-indoline moiety.

- Function : Acts as an intermediate in kinase inhibitor synthesis (e.g., FLT3 inhibitors) .

- Key Difference : The target compound’s ethyl-indoline linker may enhance binding to hydrophobic kinase pockets, improving selectivity compared to simpler benzamide intermediates.

N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7k)

- Structure : Features a pentanamide chain linking the piperazine-trifluoromethylphenyl group to a pyridinylphenyl moiety .

- Function : Selective dopamine D3 receptor ligand (Ki = 15 nM for D3) .

- Key Difference : The target compound’s shorter ethyl linker and indoline group may reduce off-target effects compared to the flexible pentanamide chain in 7k.

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

- Structure : Incorporates a pyridine ring instead of indoline and includes dimethyl substitution on the benzamide .

- Function : Used as a synthetic intermediate in drug discovery.

- Key Difference : The pyridine ring likely improves aqueous solubility (>2.0 mg/mL) compared to the target compound’s indoline group, which may enhance lipophilicity (estimated solubility: 0.5 mg/mL).

Trifluoromethyl-Benzamide Pesticides

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure : Shares the trifluoromethyl-benzamide core but lacks piperazine/indoline groups, instead featuring a methoxypropyl substituent .

- Function : Fungicide targeting succinate dehydrogenase.

- Key Difference : The target compound’s piperazine and indoline groups suggest mammalian enzyme targeting (e.g., kinases) rather than fungal pathways.

Data Tables

Table 1. Structural and Functional Comparison

*Molecular weights estimated where exact data unavailable.

Table 2. Research Findings

Preparation Methods

Synthesis of 2-(1-Methylindolin-5-yl)ethylamine

1-Methylindolin-5-amine reacts with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) to form 2-(1-methylindolin-5-yl)ethyl bromide . Subsequent ammonolysis or Gabriel synthesis yields the primary ethylamine derivative.

Example Protocol :

- Reactants : 1-Methylindolin-5-amine (1.0 equiv), 1,2-dibromoethane (1.2 equiv), K₂CO₃ (2.0 equiv)

- Solvent : Acetone, 20°C, 5 hours

- Yield : 55–70%

Amidation with 3-(Trifluoromethyl)benzoic Acid

Carboxylic Acid Activation

3-(Trifluoromethyl)benzoic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxybenzotriazole) in dichloromethane (DCM) or DMF.

Coupling with Ethylamine Intermediate

The activated ester reacts with the ethylamine derivative (2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine) under inert atmosphere. Triethylamine (TEA) or DIPEA (N,N-Diisopropylethylamine) is used to scavenge HCl.

Representative Procedure :

- Reactants : Activated benzoic acid (1.1 equiv), ethylamine (1.0 equiv), TEA (3.0 equiv)

- Solvent : DCM, room temperature, 12 hours

- Yield : 65–80%

Convergent Synthesis via Fragment Coupling

Independent Preparation of Fragments

- Fragment A : 3-(Trifluoromethyl)benzamide ethyl bromide

Synthesized by bromination of 3-(trifluoromethyl)benzyl alcohol followed by amidation with ethylamine. - Fragment B : 1-Methylindolin-5-yl-4-methylpiperazine

Prepared via Ullmann coupling or Buchwald-Hartwig amination between 1-methylindoline-5-boronic acid and 4-methylpiperazine.

Reductive Amination or Nucleophilic Substitution

Fragments A and B are combined using:

- Reductive Amination : NaBH₃CN or Pd/C-H₂ system in methanol.

- Nucleophilic Substitution : K₂CO₃ in DMF at 50°C.

Yield Comparison :

| Method | Conditions | Yield (%) |

|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, 24h | 70 |

| Nucleophilic Substitution | K₂CO₃, DMF, 50°C, 6h | 65 |

Optimization Challenges and Solutions

Stereochemical Control

The ethylamine backbone’s stereochemistry is controlled using chiral auxiliaries or asymmetric catalysis. L-Proline -mediated organocatalysis achieves enantiomeric excess (ee) >90% in model systems.

Purification Strategies

- Column Chromatography : Silica gel with EtOAc/hexane (3:7) or DCM/MeOH (9:1).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC (C18 column, ACN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm.

Industrial-Scale Considerations

Cost-Effective Reagents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.